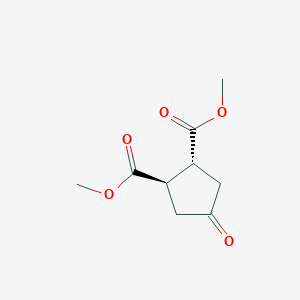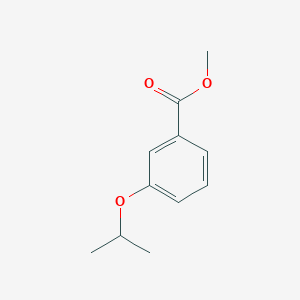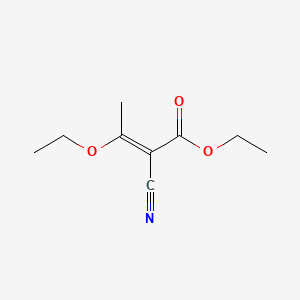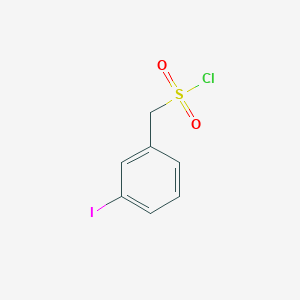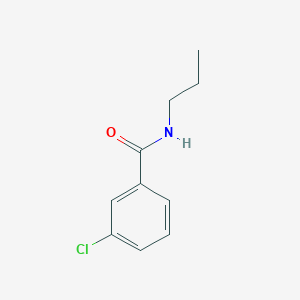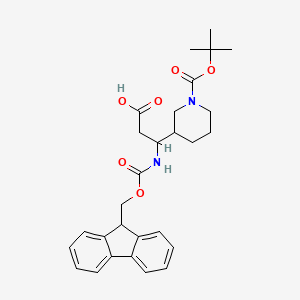
3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid
Descripción general
Descripción
3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid, also known as Fmoc-Boc-piperidine, is a chemical compound that is widely used in scientific research applications. It is a derivative of the amino acid proline and is commonly used as a building block in peptide synthesis.
Aplicaciones Científicas De Investigación
Solid-Phase Peptide Synthesis
The Fmoc and Boc groups are crucial for protecting the α-amino function in Solid-Phase Peptide Synthesis (SPPS). Research by Nandhini, Albericio, and de la Torre (2022) has shown that the use of the Mmsb linker allows the combination of Fmoc and Boc groups, facilitating peptide synthesis with stable peptide-O-Mmsb-Resin to treatments used to remove Fmoc and Boc. This strategy has benefits such as preventing diketopiperazine formation, enabling on-resin cyclization without the use of common organic reagents, and facilitating on-resin disulfide formation in unprotected peptides (Nandhini, Albericio, & de la Torre, 2022).
Synthesis of Novel Amino Acids
The synthesis of novel α-amino acids, such as (2S)-2-amino-3-(1H-4-indolyl)propanoic acid, is facilitated by Fmoc–t-Boc derivatives. Fauq et al. (1998) reported that these derivatives can be incorporated into bioactive synthetic peptides using standard solid-phase synthesis, showcasing the versatility of Fmoc and Boc in the synthesis of structurally modified bioactive peptides (Fauq et al., 1998).
Mimics of O-Linked Glycopeptides
2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid has been synthesized for creating mimics of O-linked glycopeptides. Carrasco et al. (2006) demonstrated that this amino acid, synthesized from Boc-Ser-OH, can be incorporated into peptides by Fmoc chemistry-based solid-phase peptide synthesis. The resulting peptides efficiently undergo glycosylation, serving as structural mimics of natural O-linked glycopeptides (Carrasco et al., 2006).
Peptide Bond Formation and Pseudopeptide Synthesis
In the context of pseudopeptide synthesis, Pascal et al. (2000) reported the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), an unnatural amino acid. The monoprotected derivatives AmAbz(Boc) and AmAbz(Fmoc) were synthesized and utilized in peptide bond formation, illustrating the use of Fmoc and Boc in the synthesis of pseudopeptides and as a scaffold for combinatorial chemistry (Pascal et al., 2000).
Synthesis of Phosphopeptides
In the synthesis of phosphopeptides, Fmoc amino acid groups are used for their base-labile characteristics. Mathers et al. (1994) discussed how Fmoc solid-phase peptide synthesis methodology has been enhanced by a variety of solid supports, linkages, and side chain protecting groups, facilitating the synthesis of biologically active peptides and small proteins (Mathers, Gharahdaghi, & Mische, 1994).
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-8-9-18(16-30)24(15-25(31)32)29-26(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPPZFQDBBUTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



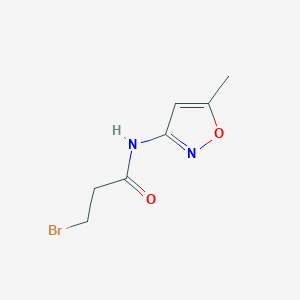



![[3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B3041725.png)
